molecular formula C15H16N4O3S2 B13354034 N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide

N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide

Cat. No.: B13354034
M. Wt: 364.4 g/mol
InChI Key: QHJANKBFWLYWGU-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16N4O3S2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include the formation of the thiazole ring and the introduction of the cyano and acetamide functionalities.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds often fall within the range of 50 to 100 μg/mL, indicating potent activity against pathogens .

Cytotoxicity

Studies have demonstrated that related thiazole derivatives exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain derivatives have shown EC50 values in the range of 28 to 290 ng/mL against specific cancer cell lines, suggesting a promising therapeutic window .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Several studies suggest that thiazole derivatives can inhibit key enzymes involved in cellular processes, including those linked to cancer proliferation.
  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or pathways that are critical for cell survival and proliferation.

Case Studies

  • Anticancer Activity : A study focusing on thiazole-based compounds reported that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of thiazole derivatives, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria, providing a basis for further development as antimicrobial agents .

Data Tables

Activity Type Compound EC50/MIC (μg/mL) Cell Line/Organism
AntimicrobialRelated Thiazole Derivative50Various bacterial strains
CytotoxicityThiazole Derivative28MDA-MB-231 (breast cancer)
CytotoxicityThiazole Derivative290WI-38 VA-13 (normal cell line)

Properties

Molecular Formula

C15H16N4O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H16N4O3S2/c1-9(2)15(3,8-16)18-13(20)7-23-14-17-11-5-4-10(19(21)22)6-12(11)24-14/h4-6,9H,7H2,1-3H3,(H,18,20)

InChI Key

QHJANKBFWLYWGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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